Superior Cytotoxicity Profile Compared to FDA-Approved VEGFR Inhibitor Axitinib Across a Panel of Human Cancer Cell Lines
Compound 14 (identified as the pyrazolo-benzothiazole hybrid matching the substitution of 307552-13-2) demonstrated potent cytotoxicity across four human cancer cell lines with IC50 values ranging from 3.17 to 6.77 μM. This performance was superior to the clinically approved VEGFR inhibitor axitinib, which showed IC50 values ranging from 4.88 to 21.7 μM across the same panel . This represents a 1.5- to 3.2-fold improvement in potency depending on the cell line. In contrast, other structurally similar compounds within the same synthesized series (e.g., compounds 8, 9, 13, 18, 19, 23, and 24) showed less consistent or weaker activity, highlighting the specific advantage conferred by the 4-ethyl-5-methoxyphenol substitution pattern of 307552-13-2 .
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines (HT-29, PC-3, A549, U87MG) |
|---|---|
| Target Compound Data | IC50 range: 3.17–6.77 μM |
| Comparator Or Baseline | Axitinib (FDA-approved VEGFR inhibitor): IC50 range: 4.88–21.7 μM; other series analogs (compounds 8, 9, 13, 18, 19, 23, 24): variable but less potent activity |
| Quantified Difference | Target compound is 1.5- to 3.2-fold more potent than axitinib across the tested panel |
| Conditions | Human colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cancer cell lines |
Why This Matters
For researchers procuring a VEGFR-pathway tool compound or an anticancer lead, this compound offers quantitatively superior cytotoxicity compared to the clinical benchmark axitinib, which is a critical factor in selecting a high-potency starting point for medicinal chemistry optimization.
- [1] Reddy, V.G., et al. Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. European Journal of Medicinal Chemistry, 2019, 182, 111609. View Source
